10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one
Overview
Description
10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one, also known as BPIP, is a synthetic compound that has been studied for its potential use in various scientific research applications.
Scientific Research Applications
10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one has been studied for its potential use in various scientific research applications, including as a fluorescent probe for imaging cellular DNA, as an inhibitor of DNA topoisomerase II, and as a potential anti-cancer agent. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one has been shown to bind to DNA and inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound also appears to have a neuroprotective effect, possibly through its ability to inhibit the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including inducing DNA damage and apoptosis in cancer cells, reducing the production of reactive oxygen species, and reducing inflammation in the brain. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one in lab experiments is its ability to selectively bind to DNA, making it a useful tool for studying DNA-related processes. However, this compound can be toxic to cells at high concentrations, and its effects on non-cancerous cells are not well understood.
Future Directions
Future research on 10-bromo-7H-benzo[de]pyrido[2',3':4,5]imidazo[2,1-a]isoquinolin-7-one could focus on improving its selectivity for cancer cells, developing more efficient synthesis methods, and exploring its potential use in the treatment of neurodegenerative diseases. Other potential directions include studying the effects of this compound on other cellular processes and developing new fluorescent probes based on its structure.
In conclusion, this compound is a synthetic compound that has shown promise in various scientific research applications, including as a fluorescent probe for imaging cellular DNA, as an inhibitor of DNA topoisomerase II, and as a potential anti-cancer and neuroprotective agent. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential uses in the field of medicine and biology.
properties
IUPAC Name |
7-bromo-3,5,10-triazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12,14,16(20),17-nonaen-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8BrN3O/c18-10-7-13-15(19-8-10)20-16-11-5-1-3-9-4-2-6-12(14(9)11)17(22)21(13)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEXCBQYFBDRCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=C(N4C(=O)C3=CC=C2)C=C(C=N5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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